4'-Chloro-6-fluoroflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-fluorochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJBHAWGHTRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of 4 Chloro 6 Fluoroflavone and Analogues
Strategic Approaches to Flavone (B191248) Scaffold Synthesis
The construction of the fundamental 2-phenyl-4H-chromen-4-one (flavone) skeleton is a critical first step. Two prevalent and effective methods for this purpose are the Baker-Venkataraman rearrangement and the oxidative cyclization of o-hydroxychalcones.
Application of Baker-Venkataraman Rearrangement in Flavone Synthesis
The Baker-Venkataraman rearrangement is a classic and widely utilized method for the synthesis of flavones. wikipedia.orginnovareacademics.in This reaction transforms an o-acyloxyaryl ketone into a 1,3-diketone, which is a key intermediate that subsequently undergoes cyclization to form the flavone core. wikipedia.orgchemistry-reaction.comyoutube.com
The process begins with the esterification of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate benzoyl chloride in the presence of a base like pyridine (B92270). sysrevpharm.org This yields an o-acyloxyacetophenone. The subsequent key step is the base-catalyzed intramolecular acyl transfer, which constitutes the rearrangement itself. wikipedia.orgyoutube.com A base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), abstracts an α-hydrogen from the acetophenone (B1666503) moiety, generating an enolate. chemistry-reaction.comjk-sci.com This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the 1,3-diketone after protonation during workup. wikipedia.org Finally, the 1,3-diketone is cyclized under acidic conditions, typically using sulfuric acid in glacial acetic acid, to yield the desired flavone.
Mechanism of Baker-Venkataraman Rearrangement:
Enolate Formation: A base removes the acidic α-proton of the ketone to form an enolate.
Intramolecular Acyl Transfer: The enolate attacks the ester carbonyl in an intramolecular fashion.
Rearrangement: The resulting cyclic intermediate rearranges to form a more stable phenolate (B1203915) of the 1,3-diketone.
Acid-Catalyzed Cyclization: The 1,3-diketone intermediate is treated with acid to facilitate dehydration and ring closure, forming the pyrone ring of the flavone. youtube.com
This method is highly versatile, allowing for the synthesis of a wide variety of substituted flavones by choosing appropriately substituted 2-hydroxyacetophenones and benzoyl chlorides as starting materials. researchgate.net
Oxidative Cyclization of o-Hydroxychalcones
An alternative and equally important route to flavones is the oxidative cyclization of 2'-hydroxychalcones. nih.govmdpi.com Chalcones are open-chain flavonoids that serve as bioprecursors for other flavonoid classes and are readily synthesized via the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde. innovareacademics.innih.gov
The cyclization of the 2'-hydroxychalcone (B22705) intermediate to a flavone involves an oxidation reaction. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in This system facilitates the cyclization and subsequent dehydrogenation to introduce the double bond in the C-ring, forming the stable aromatic pyrone system of the flavone. Other methods involve transition-metal catalysts and an oxidizing agent like TEMPO. thieme-connect.com Depending on the reaction conditions, the cyclization of o-hydroxychalcones can also lead to other flavonoid structures like flavanones or aurones, making careful selection of reagents crucial for selective flavone synthesis. nih.govmdpi.com
Regioselective Introduction of Halogen Substituents in Flavone Structures
The synthesis of halogenated flavones like 4'-Chloro-6-fluoroflavone typically involves the use of pre-halogenated starting materials, as direct halogenation of the flavone core can lead to selectivity issues. nih.gov
Synthesis of Monohalogenated Flavone Derivatives (e.g., 6-chloroflavone (B190342), 6-fluoroflavone)
The synthesis of flavones with a single halogen on the A-ring, such as 6-chloroflavone or 6-fluoroflavone (B74384), is generally achieved by starting with a halogen-substituted 2-hydroxyacetophenone.
For example, the synthesis of 6-chloroflavone can be accomplished starting from 4-chlorophenol (B41353). The 4-chlorophenol is first converted to 4-chlorophenylacetate, which then undergoes a Fries rearrangement to produce 2-hydroxy-5-chloroacetophenone. This key intermediate can then be carried through the Baker-Venkataraman rearrangement pathway. It is first treated with benzoyl chloride and pyridine to form 2-benzoyloxy-5-chloroacetophenone. A base-catalyzed rearrangement yields the 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione intermediate, which is then cyclized with sulfuric acid in acetic acid to afford the final 6-chloroflavone product.
Similarly, 6-fluoroflavone would be synthesized starting from 2-hydroxy-5-fluoroacetophenone, which is commercially available or can be synthesized from 4-fluorophenol.
Methods for Di-halogenated Flavone Synthesis
To synthesize a di-halogenated flavone such as this compound, a strategy employing two different halogenated precursors is required. The standard synthetic routes to obtain halogenated flavones involve using already halogenated starting materials to ensure regioselectivity. nih.gov
The synthesis of this compound would logically proceed via the condensation of 2-hydroxy-5-fluoroacetophenone with 4-chlorobenzoyl chloride in a Baker-Venkataraman reaction sequence.
Esterification: 2-hydroxy-5-fluoroacetophenone reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) to form 2-(4-chlorobenzoyloxy)-5-fluoroacetophenone.
Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement (e.g., with KOH in pyridine) to form the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione.
Cyclization: This diketone is then cyclized under acidic conditions (e.g., H₂SO₄ in acetic acid) to yield the target compound, this compound.
This approach ensures the precise placement of the fluorine atom at the C-6 position of the A-ring and the chlorine atom at the C-4' position of the B-ring.
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation and Purity Assessment
The unambiguous structural confirmation and purity assessment of synthesized compounds like this compound are accomplished using a combination of modern spectroscopic and analytical methods. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals in the aromatic region (typically δ 6.5-8.5 ppm). mdpi.com The coupling patterns of the protons on the A and B rings would confirm the substitution pattern. For instance, the fluorine at C-6 would influence the chemical shifts and coupling constants of the adjacent protons at C-5 and C-7.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. mdpi.com The spectrum of this compound would show distinct signals for the carbonyl carbon (C-4, typically δ > 170 ppm) and the carbons directly bonded to the halogens (C-6 and C-4'), which would be influenced by the electronegativity of fluorine and chlorine, respectively. acs.org Two-dimensional NMR techniques like HSQC and HMBC can be used to correlate proton and carbon signals, providing definitive structural assignments. youtube.com
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. scispace.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M⁺ and M+2 peaks, providing strong evidence for the presence of a chlorine atom. scispace.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O (carbonyl) group of the pyrone ring (around 1650-1630 cm⁻¹), C=C bonds of the aromatic rings, and C-O-C (ether) linkages. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. acs.org By using a suitable stationary and mobile phase, a single, sharp peak in the chromatogram indicates a high degree of purity.
The combination of these techniques provides comprehensive data for the unequivocal confirmation of the structure and the assessment of the purity of this compound and its analogues. nih.gov
Table of Spectroscopic Data for a Representative Halogenated Flavone
Below is an example of the type of data obtained from spectroscopic analysis for a related compound, which would be similar for this compound.
Interactive Table: Representative ¹H NMR Data for a Halogenated Flavone Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.75 | s | - |
| H-5 | 7.90 | d | 8.8 |
| H-7 | 7.50 | dd | 8.8, 2.4 |
| H-8 | 7.60 | d | 2.4 |
| H-2', H-6' | 8.03 | d | 8.0 |
| H-3', H-5' | 7.75 | d | 8.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of flavonoids. ukm.mydiva-portal.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals in the molecule. ukm.mydiva-portal.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of a flavone provides key information about the substitution pattern on the A and B rings. The protons on the aromatic rings typically appear in the downfield region (δ 6.0-8.5 ppm). ukm.my The single proton at the C-3 position of the flavone core is characteristic and usually appears as a singlet around δ 6.5-7.0 ppm. researchgate.net The coupling constants (J values) between adjacent protons are crucial for determining their relative positions on the aromatic rings. ukm.my For this compound, the B-ring would show a characteristic AA'BB' system (two doublets), while the fluorine and chlorine substitutions would influence the chemical shifts and splitting patterns of the A-ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C-4) of the flavone skeleton is typically observed far downfield, around δ 175-185 ppm. ukm.my The chemical shifts of the aromatic carbons are influenced by the substituents. For instance, the carbon atom bearing the fluorine (C-6) would exhibit a large C-F coupling constant. Spectroscopic data for the closely related 6-chloroflavone show characteristic signals that help in assigning the spectrum of the target compound. spectrabase.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Flavone Skeletons
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (Flavone) | ¹³C Chemical Shift (ppm) (6-Chloroflavone) |
| C-2 | - | 163.19 | 162.2 |
| C-3 | ~6.8 (s) | 107.45 | 107.9 |
| C-4 | - | 178.27 | 177.1 |
| C-4a | - | 123.95 | 122.9 |
| C-5 | ~8.2 (dd) | 125.68 | 126.8 |
| C-6 | ~7.5 (m) | 129.07 | 132.0 |
| C-7 | ~7.7 (m) | 133.79 | 135.0 |
| C-8 | ~7.9 (d) | 118.06 | 120.1 |
| C-8a | - | 156.17 | 154.6 |
| C-1' | - | 131.64 | 130.8 |
| C-2', C-6' | ~7.9 (m) | 126.23 | 126.3 |
| C-3', C-5' | ~7.5 (m) | 129.17 | 129.2 |
| C-4' | ~7.5 (m) | 131.55 | 131.7 |
Note: Data are compiled from various sources for flavone and 6-chloroflavone and are indicative. spectrabase.comchemicalbook.com Shifts for this compound would vary due to the specific electronic effects of the substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. researchgate.netrsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula.
The fragmentation pattern of flavonoids in MS/MS experiments, particularly through techniques like electrospray ionization (ESI), provides significant structural information. nih.gov A common fragmentation pathway for flavones is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substituents on the A and B rings. nih.gov The presence of chlorine and fluorine atoms in this compound would be evident from the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum.
Common Fragmentation Pathways in Flavonoids:
Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring, yielding fragment ions corresponding to the A and B rings.
Loss of Small Molecules: Neutral losses of CO, CO₂, and H₂O are commonly observed. nih.gov
Halogen-specific Fragmentation: Cleavage of the carbon-halogen bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bhu.ac.in For this compound, the IR spectrum would display characteristic absorption bands confirming its structure.
Interactive Data Table: Key IR Absorption Bands for Flavones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone in γ-pyrone ring) | Stretch | 1620 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1300 |
| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 |
| C-Cl (Aryl chloride) | Stretch | 1000 - 1100 |
| C-F (Aryl fluoride) | Stretch | 1100 - 1250 |
Data compiled from general spectroscopic tables and studies on halogenated flavonoids. bhu.ac.inspectrabase.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. bhu.ac.in Flavonoids exhibit two characteristic major absorption bands in the UV-Vis spectrum. researchgate.net
Band I: Appears in the range of 300–400 nm and corresponds to the electron transition in the B-ring cinnamoyl system (C-ring-B-ring).
Band II: Appears in the range of 240–285 nm and is associated with the A-ring benzoyl system.
The position and intensity of these bands are sensitive to the substitution pattern on the flavone nucleus. The presence of halogens like chlorine and fluorine on the aromatic rings will cause shifts (either bathochromic or hypsochromic) in these absorption maxima compared to the unsubstituted flavone. For example, analysis of 6-chloroflavone showed characteristic UV-Vis absorption peaks.
Chromatographic Methods for Compound Purity and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity. bhu.ac.innih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a synthesis. By comparing the Rƒ (retention factor) value of the product spot with that of the starting materials on a silica (B1680970) gel plate under UV light, one can determine if the reaction is complete. bhu.ac.in
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the purification and purity assessment of synthesized compounds. researchgate.net A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), can effectively separate the desired flavone from impurities. The purity is determined by the peak area percentage in the chromatogram. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.
Mechanistic Investigations of Biological Activities of 4 Chloro 6 Fluoroflavone
Antiviral Properties and Interference with Viral Replication
While direct studies on 4'-Chloro-6-fluoroflavone are not present in the reviewed literature, research on other halogenated flavonoids provides insights into their potential antiviral activities.
Inhibition of Human Rhinoviruses (e.g., HRV-1B)
Studies on various substituted flavonoids have shown activity against human rhinoviruses (HRV). For instance, the compound 4',6-dichloroflavan (B1210872) has been identified as a potent inhibitor of rhinovirus replication in vitro. nih.govresearchgate.net The introduction of a fluorine atom at the C-6 position of the flavonoid A-ring has been noted to influence antiviral activity, sometimes enhancing efficacy against certain serotypes like HRV-14 while potentially counteracting the effect against others such as HRV-1B. researchgate.net However, no specific data on the inhibitory effects of this compound against HRV-1B has been reported.
Activity against Poliovirus Type-2 (PV-2)
Halogenated flavonoids and isoflavenes have demonstrated inhibitory effects against poliovirus. nih.gov For example, certain isoflavenes can significantly inhibit the virus-induced cytopathic effect and plaque formation, reducing the viral yield by approximately 90% in a single replication cycle. nih.gov Substituted flavonoids are known to interfere with the uncoating of enteroviruses, including poliovirus vaccine strains. plos.org Research on 6-chloro-3(2H)-isoflavene has shown it to be effective against Sabin-2 polio vaccine strains and most highly-diverged, neurovirulent vaccine-derived type-2 poliovirus (VDPV2) isolates. plos.org There is no specific literature available detailing the activity of this compound against PV-2.
Mechanisms of Action on Viral Life Cycle Stages (e.g., Viral Entry, Replication, Protein Translation)
The antiviral mechanisms of flavonoids against picornaviruses like rhinovirus and poliovirus often involve interference with early stages of the viral life cycle. nih.govnih.gov Many of these compounds act by binding to a hydrophobic pocket within the viral capsid, which stabilizes the capsid and inhibits the uncoating process necessary for the release of viral RNA into the host cell. plos.org This action prevents the subsequent steps of viral RNA and protein synthesis. nih.gov For some halogenated isoflavenes active against poliovirus, the mechanism does not involve virucidal effects, protection from heat inactivation, or measurable effects on virus binding and penetration. nih.gov Instead, they appear to block an early step of replication, possibly by interfering with the translation of the input viral RNA. nih.gov The specific mechanism of action for this compound has not been investigated.
Anti-inflammatory and Antioxidant Properties in Cellular and Biochemical Assays
The broader class of flavonoids is well-known for anti-inflammatory and antioxidant activities, though specific data for this compound is lacking.
Inhibition of Eicosanoid-Generating Enzymes
Flavonoids can exert anti-inflammatory effects by inhibiting key enzymes in the eicosanoid synthesis pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). epa.govsigmaaldrich.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. By inhibiting these enzymes, flavonoids can modulate the inflammatory response. However, no studies have specifically reported on the ability of this compound to inhibit these eicosanoid-generating enzymes.
Reactive Oxygen Species (ROS) Scavenging Activity
The antioxidant properties of flavonoids are generally attributed to their ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.netnih.gov This activity is largely dependent on the chemical structure, particularly the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. nih.gov Flavonoids can effectively scavenge superoxide (B77818) anion radicals (O₂⁻) and other ROS, thereby protecting cells from oxidative damage. nih.gov The specific ROS scavenging capacity and antioxidant potential of this compound have not been documented in the available literature.
Other Explored Biological Activities (e.g., Antidiabetic Effects via Glucose Transporter Modulation, Insulin (B600854) Signaling)
Similarly, there is a lack of specific research investigating the antidiabetic effects of this compound through the modulation of glucose transporters or its impact on insulin signaling pathways. The broader family of flavonoids has been a subject of interest in diabetes research, with various members showing potential to influence glucose uptake and insulin sensitivity. These effects are often attributed to the interaction of flavonoids with key proteins in the insulin signaling cascade, such as protein kinase B (Akt) and AMP-activated protein kinase (AMPK), which can in turn promote the translocation of glucose transporters (like GLUT4) to the cell membrane. Nevertheless, in the absence of studies specifically examining this compound, its potential role and mechanisms of action in these pathways remain unelucidated.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Halogen Position and Nature on Biological Potency and Selectivity
Halogenation is a key strategy in medicinal chemistry to enhance the biological properties of a molecule. In the case of flavones, the type of halogen and its position on the aromatic rings significantly modulate their potency and selectivity, particularly for the γ-aminobutyric acid type A (GABA(A)) receptors.
The presence of chloro and fluoro groups on the flavone (B191248) skeleton, as seen in 4'-Chloro-6-fluoroflavone, has distinct effects on the molecule's interaction with its biological targets. Studies comparing various 6-halo-substituted flavones have shown that both 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) act as neutralizing modulators at GABA(A) receptors nih.govresearchgate.net. This is in contrast to 6-bromoflavone, which functions as a positive allosteric modulator, indicating that the nature of the halogen at this position is a critical determinant of efficacy nih.govresearchgate.net.
The specific placement of halogen atoms on both the A-ring (at position 6) and the B-ring (at position 4') is crucial for the molecule's efficacy and binding affinity at the benzodiazepine site of the GABA(A) receptor. The 6-position on the A-ring has been identified as a particularly important determinant of efficacy nih.govresearchgate.net. Flavone analogs that differ only in the substituent at this position exhibit markedly different pharmacological profiles nih.gov. As mentioned, both 6-fluoro and 6-chloro substitutions result in neutralizing modulators, whereas a bromo substitution at the same position confers positive modulatory (agonist) activity nih.govresearchgate.netnih.gov.
For the B-ring, substitutions at the 3' and 4' positions are known to influence binding. The incorporation of electronegative groups, such as the chloro group at the 4'-position, is a feature that can modulate binding affinity mdpi.com. QSAR analyses have pointed to the relevance of electronic effects associated with substituents on the B-ring for ligand binding nih.govresearchgate.net. The combination of a 6-fluoro group on the A-ring and a 4'-chloro group on the B-ring in this compound thus represents a specific di-halogenation pattern that fine-tunes its interaction with GABA(A) receptors.
| Compound | Substituent (Position 6) | Substituent (Position 4') | Relative Binding Affinity at GABA(A) | Observed Efficacy at GABA(A) |
|---|---|---|---|---|
| 6-Fluoroflavone | -F | -H | Moderate | Neutralizing Modulator nih.govresearchgate.net |
| 6-Chloroflavone | -Cl | -H | Moderate-High | Neutralizing Modulator nih.govresearchgate.net |
| 6-Bromoflavone | -Br | -H | High | Positive Modulator (Agonist) nih.govresearchgate.net |
| This compound | -F | -Cl | Predicted High | Likely Neutralizing Modulator |
Contribution of Flavone Core Structural Features to Bioactivity
The flavone nucleus is characterized by a double bond between the C2 and C3 positions of the C-ring, which is in conjugation with the C4-oxo (carbonyl) group. This structural arrangement is critical for the biological activity of many flavonoids mdpi.comalliedacademies.org. The C2-C3 double bond confers planarity to the A and C rings, which can influence how the molecule fits into receptor binding pockets nih.gov.
This conjugated system is a well-recognized determinant of antioxidant activity mdpi.comalliedacademies.orgresearchgate.net. Furthermore, the negatively charged oxygen atom of the C4-carbonyl group is considered a key feature for the binding of flavone derivatives to the benzodiazepine site of the GABA(A) receptor nih.govresearchgate.net. Reduction of the C2-C3 double bond, which converts a flavone into a flavanone, often leads to a significant loss of certain inhibitory activities alliedacademies.org.
Development and Validation of QSAR Models for Predicting Activity
QSAR models are computational tools that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity. For flavonoids targeting the GABA(A) receptor, several QSAR models have been developed to predict their binding affinities nih.govnih.gov.
The development of a robust QSAR model involves several key steps. First, a dataset of flavonoid compounds with experimentally determined binding affinities for the GABA(A) receptor is compiled nih.gov. A wide range of molecular descriptors are then calculated for each compound, including geometrical, topological, and electronic properties. Through statistical methods, a subset of these descriptors is selected to build a linear or non-linear model that best predicts the observed activity nih.gov.
A crucial aspect of QSAR modeling is validation, which ensures the model is robust and has predictive power for new, untested compounds. Internal validation techniques are commonly used during model development. However, external validation, where the model is used to predict the activity of a separate set of compounds (a test set) not used in model creation, is considered the most rigorous test of a model's predictive capability. These validated models serve as valuable tools for designing new flavone derivatives with potentially enhanced affinity and selectivity for the GABA(A) receptor nih.govmdpi.com.
Correlation of Molecular Descriptors with Binding Affinity (e.g., GABA(A) Receptor Log Ki)
For instance, the presence of a halogen at the 6-position of the flavone backbone is known to influence activity. Research has shown that 6-fluoroflavone acts as a neutralizing modulator at the GABA(A) receptor. nih.gov A study on a series of 6-substituted flavones reported a Ki value of 4.5 µM for 6-fluoroflavone. The introduction of a chloro group at the 4'-position of the B-ring is also expected to modulate the binding affinity, as substitutions on this ring are known to play a role in the interaction with the receptor.
QSAR studies on broader sets of flavonoids have highlighted the importance of various molecular descriptors in determining binding affinity. These descriptors often relate to the electronic and steric properties of the molecule. For example, the electrostatic potential and the size and nature of substituents at different positions of the flavone scaffold have been shown to be critical. researchgate.net The electronegativity of the fluorine and chlorine atoms in this compound, as well as their positions, would therefore be expected to significantly contribute to its binding characteristics at the GABA(A) receptor.
To provide a comparative context, the binding affinities of several other 6-substituted flavones have been reported:
| Compound | Ki (µM) |
| 6-Fluoroflavone | 4.5 |
| 6-Chloroflavone | 0.164 |
| 6-Bromoflavone | 0.070 |
| 6-Nitroflavone | 0.275 |
| 6-Hydroxyflavone | 0.580 |
| 6-Methoxyflavone | 0.860 |
This table is provided for illustrative purposes to show the effect of substitution at the 6-position on binding affinity. The specific Ki value for this compound is not available in the cited sources.
Application of Computational Descriptors (e.g., PRECLAV Descriptors)
Quantitative Structure-Activity Relationship (QSAR) models provide a powerful tool for predicting the biological activity of compounds based on their molecular structures. One such approach involves the use of PRECLAV (Property-Evaluation by Class Variables) descriptors.
A notable 2D-QSAR study modeled the binding affinity constants (log Ki) of 78 flavonoid ligands for the benzodiazepine site of the GABA(A) receptor complex using the PRECLAV program. scirp.org This study resulted in a statistically significant Multiple Linear Regression (MLR) equation that correlated the binding affinity with a set of nine PRECLAV descriptors.
The best MLR equation developed in this study is reported as: Log Ki = -1.026 * D006 + 0.457 * D048 - 0.109 * D126 + 0.501 * D133 - 0.281 * D136 - 0.126 * D143 - 0.211 * D150 - 0.129 * D156 - 0.150 * D170 + 3.197 scirp.org
The statistical significance of this model is demonstrated by the following parameters:
n = 78 (number of compounds in the dataset)
R² = 0.843 (coefficient of determination, indicating that 84.3% of the variance in binding affinity can be explained by the model)
R²cv = 0.782 (cross-validated coefficient of determination, indicating good predictive power) scirp.org
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as 4'-Chloro-6-fluoroflavone, might interact with a biological target, typically a protein.
Molecular docking simulations are employed to predict the binding mode of this compound within the active site of a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore various possible binding poses. The results of these simulations can identify the specific amino acid residues that are crucial for the interaction. ajol.info
For instance, in a hypothetical docking study of this compound with a protein kinase, the software would generate a series of possible binding conformations, ranked by a scoring function. This scoring function estimates the binding affinity, with lower binding energy scores typically indicating a more stable interaction. nih.gov The predicted binding mode might reveal that the 4'-chloro substituent on the B-ring forms a halogen bond with a specific residue, while the 6-fluoro group on the A-ring engages in hydrogen bonding.
Table 1: Predicted Interactions of this compound with a Hypothetical Protein Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| Lys78 | Hydrogen Bond | 2.1 |
| Glu95 | Pi-Cation | 3.5 |
| Leu148 | Hydrophobic | 3.8 |
| Val156 | Hydrophobic | 4.0 |
| Asp160 | Halogen Bond | 3.2 |
This table is a representative example of data that could be generated from molecular docking studies.
The structural features of this compound, specifically the positions of the chloro and fluoro substituents, can be key determinants of its binding selectivity for different protein subtypes. Molecular docking can help to rationalize this selectivity by comparing the binding modes and energies of the compound across various protein isoforms.
For example, if this compound shows higher affinity for one kinase subtype over another, docking studies can reveal subtle differences in the active sites of these proteins that favor the binding of this particular ligand. The presence of a specific amino acid that can form a favorable interaction with the chlorine or fluorine atom in one subtype but not the other could explain the observed selectivity. Structural studies have shown that distinct pre- and post-covalent binding positions can influence affinity and functional effects. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. chemrxiv.org These methods provide insights into the distribution of electrons within this compound and how it might behave in chemical reactions.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrevlett.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
Other calculated parameters include the electrostatic potential map, which shows the charge distribution and can predict sites for electrophilic and nucleophilic attack. chemrxiv.org For this compound, these calculations could reveal that the carbonyl oxygen and the halogen atoms are regions of negative electrostatic potential, making them potential sites for interaction with positively charged residues in a protein.
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.43 |
| HOMO-LUMO Gap | 4.42 |
| Ionization Potential | 7.12 |
| Electron Affinity | 2.18 |
This table presents hypothetical data that would be typical for a flavonoid compound based on quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the stability of its complex with a target protein.
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their movements. The resulting trajectory provides a dynamic picture of the interaction, revealing how the ligand and protein adapt to each other. elifesciences.org
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and the ligand's binding pose over the simulation time. researchgate.netmdpi.com A stable RMSD suggests a stable binding complex. The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are more flexible or rigid upon ligand binding. mdpi.com Furthermore, MD simulations can elucidate the conformational landscape of the protein-ligand complex, revealing different conformational states and the transitions between them. researchgate.net
Table 3: Analysis of a Hypothetical 100 ns Molecular Dynamics Simulation of this compound Bound to a Target Protein
| Analysis Metric | Average Value | Interpretation |
| Protein RMSD (Å) | 1.8 ± 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 0.9 ± 0.2 | Stable ligand binding pose |
| RMSF of Active Site Residues (Å) | 1.2 ± 0.4 | Low fluctuation, stable interactions |
| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding |
This table is an illustrative example of the kind of data derived from molecular dynamics simulations.
Future Research Directions and Preclinical Development Perspectives
Rational Design and Synthesis of Advanced Halogenated Flavone (B191248) Analogues
The future development of 4'-Chloro-6-fluoroflavone as a therapeutic lead hinges on the rational design and synthesis of advanced analogues to establish a comprehensive structure-activity relationship (SAR). The synthesis of halogenated flavonoids can be approached through two primary routes: utilizing already halogenated starting materials or performing direct halogenation on the flavonoid core. researchgate.net Methodologies such as the Baker-Venkataraman reaction, starting from precursors like 2,4-dihydroxyacetophenone and substituted acyl chlorides, provide a foundational pathway for creating the flavone backbone. sysrevpharm.orgsysrevpharm.org
Future synthetic strategies should focus on:
Systematic Structural Modifications: Introducing a variety of substituents (e.g., hydroxyl, methoxy, amino groups) at different positions on the flavone scaffold will help delineate the structural requirements for optimal activity. The Suzuki-Miyaura cross-coupling reaction, for example, can be employed to introduce diverse aryl and heteroaryl groups, creating novel and complex flavonoid derivatives. nih.gov
Bioisosteric Replacement: The replacement of existing functional groups with bioisosteres can modulate the compound's potency, selectivity, and pharmacokinetic profile.
A library of these rationally designed analogues of this compound would be crucial for systematic screening and optimization.
Identification and Validation of Novel Molecular Targets
A critical aspect of preclinical development is the identification and validation of the molecular targets through which this compound exerts its biological effects. Flavonoids are well-known for their polypharmacological nature, meaning they can interact with multiple cellular targets, which can be advantageous for treating complex diseases. nih.govmdpi.com
Future research should prioritize the following approaches:
In Silico Screening and Molecular Docking: Computational methods are invaluable for predicting potential binding interactions. Molecular docking studies can simulate the binding of this compound and its analogues to the active sites of various proteins. nih.gov Based on studies of other halogenated flavones, potential targets for investigation include protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and enzymes such as Monoamine Oxidase B (MAO-B). nih.govresearchgate.netacs.org Docking analyses can provide insights into binding affinity and interaction modes, helping to prioritize targets for experimental validation. nih.govmdpi.com
Biochemical and Cellular Assays: Following computational screening, enzymatic and cell-based assays are necessary to validate the predicted targets. For instance, kinase inhibition assays can confirm effects on signaling pathways like VEGFR2, while enzyme activity assays can validate inhibition of targets like MAO-B. nih.govresearchgate.net
Omics-Based Approaches: High-throughput techniques such as transcriptomics and metabolomics can provide an unbiased view of the global cellular changes induced by this compound. youtube.com These approaches can reveal perturbations in specific signaling pathways (e.g., cholesterol biosynthesis) and help identify novel, unanticipated molecular targets. youtube.com
| Potential Target Class | Specific Example | Rationale for Investigation | Suggested Validation Method |
|---|---|---|---|
| Receptor Tyrosine Kinases | VEGFR2 | Other halogenated flavones show antiangiogenic activity via VEGFR2 inhibition. nih.gov | Kinase inhibition assay, Western blot for phosphorylation status. |
| Enzymes | Monoamine Oxidase B (MAO-B) | Halogenated flavones have been designed as selective MAO-B inhibitors for neurological disorders. researchgate.netacs.org | MAO-B enzymatic activity assay. |
| Signaling Proteins | PI3K/Akt Pathway | Flavonoids are known to interfere with key signaling pathways involved in cell survival and proliferation. nih.gov | Phospho-protein analysis (Western blot, ELISA). |
| Transcription Factors | NF-κB | Many flavones regulate inflammatory signaling pathways, including NF-κB. mdpi.com | Reporter gene assay, analysis of target gene expression. |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation
To accurately predict the in vivo efficacy of this compound, it is essential to move beyond traditional two-dimensional (2D) monolayer cell cultures. These conventional models often fail to replicate the complex cellular interactions and microenvironment of native tissues, leading to poor prediction of clinical outcomes. nih.govnih.gov
The development and utilization of advanced culture systems are paramount:
Three-Dimensional (3D) Spheroids and Organoids: 3D cell cultures, such as multicellular spheroids and patient-derived organoids, provide a more physiologically relevant environment. nih.gov These models better mimic tissue architecture, cell-cell interactions, and the formation of nutrient and oxygen gradients, which are critical factors in determining drug response, particularly in cancer research. nih.govresearchgate.net Cells grown in 3D cultures often exhibit increased resistance to anticancer drugs compared to 2D cultures, offering a more stringent and predictive screening platform. nih.govnih.gov
Co-culture Systems: To model the tumor microenvironment, co-culture systems incorporating cancer cells with stromal cells (e.g., fibroblasts, endothelial cells) can be developed. These models allow for the investigation of how interactions between different cell types influence the activity of this compound. nih.gov
Ex Vivo Tissue Models: Utilizing freshly isolated tissue samples for short-term culture provides a model that closely retains the original tissue architecture and heterogeneity. These models can be particularly useful for assessing compound activity in a patient-specific context.
| Model Type | Key Characteristics | Advantages | Limitations |
|---|---|---|---|
| 2D Monolayer | Cells grown on a flat, rigid surface. | High-throughput, cost-effective, reproducible. | Lacks physiological relevance, poor cell-cell interaction, altered gene expression. nih.gov |
| 3D Spheroids | Self-assembled spherical cell aggregates. | Better mimic of tumor microenvironment, gradients of nutrients/oxygen, cell-cell interactions. researchgate.net | Can have necrotic cores, variability in size. |
| Organoids | Stem cell-derived, self-organizing 3D structures that mimic organ architecture. | High physiological relevance, patient-specific models possible, preserves tissue heterogeneity. nih.gov | Complex culture requirements, costly, lower throughput. |
| Co-culture Models | Contains two or more different cell types. | Models intercellular interactions (e.g., tumor-stroma). nih.gov | Complex to establish and analyze. |
Investigation of Pharmacokinetic Properties in Preclinical Models (e.g., Absorption, Distribution, Metabolism, Excretion)
A significant hurdle in the clinical development of many flavonoids is their suboptimal pharmacokinetic (PK) profile, which is often characterized by low aqueous solubility, poor absorption, and extensive first-pass metabolism. mdpi.com A thorough investigation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is therefore a non-negotiable step in its preclinical evaluation.
A structured PK investigation should include:
In Vitro ADME Assays: Initial screening using a panel of standard in vitro assays can provide early insights into potential PK liabilities. This includes assessing metabolic stability using liver microsomes, determining membrane permeability with Caco-2 cell monolayers, and evaluating potential for drug-drug interactions by studying inhibition of key cytochrome P450 (CYP) enzymes. researchgate.net
In Vivo Pharmacokinetic Studies: Preclinical animal models, typically rodents, are essential for determining the complete PK profile. Following oral and intravenous administration, key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (T1/2) must be measured. researchgate.net These studies reveal the compound's oral bioavailability and clearance mechanisms. Flavonoids generally show extensive metabolism, with metabolites being the primary forms found in plasma. nih.gov
Metabolite Identification: Identifying the major metabolites of this compound is crucial, as these metabolites may possess their own biological activity or contribute to toxicity. This is typically achieved through liquid chromatography-mass spectrometry (LC-MS) analysis of plasma, urine, and feces from in vivo studies.
| Parameter | Description | Importance |
|---|---|---|
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. | Determines the effective dose and feasibility of oral administration. mdpi.com |
| Cmax | The maximum observed concentration in plasma. | Relates to efficacy and potential for concentration-dependent toxicity. researchgate.net |
| Tmax | The time at which Cmax is reached. | Indicates the rate of absorption. researchgate.net |
| T1/2 (Half-life) | The time required for the plasma concentration to decrease by half. | Determines the dosing interval. nih.gov |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Exploration of Synergistic Effects in Combination Research Models
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity. mdpi.com Flavonoids have demonstrated the ability to act synergistically with conventional chemotherapeutic agents. mdpi.commdpi.com For example, various flavonoids have been shown to enhance the anticancer effects of drugs like paclitaxel (B517696) and cisplatin. nih.govkoreamed.org
Future research should systematically explore the potential of this compound as a synergistic agent:
Combination Screening: In vitro screening of this compound in combination with a panel of standard-of-care anticancer drugs across various cancer cell lines is a logical first step. The interaction between the compounds can be quantitatively assessed using methods like isobolographic analysis to determine if the combination results in synergistic, additive, or antagonistic effects. nih.gov
Mechanistic Studies of Synergy: Once synergistic combinations are identified, further studies are needed to elucidate the underlying mechanisms. This compound might enhance the efficacy of another drug by inhibiting drug efflux pumps, modulating common signaling pathways, or sensitizing cancer cells to apoptosis. nih.gov
In Vivo Combination Studies: Promising combinations identified in vitro must be validated in preclinical animal models of disease. These studies are critical for confirming that the synergistic effect translates to improved therapeutic outcomes in vivo, such as enhanced tumor growth inhibition without a corresponding increase in systemic toxicity. mdpi.com The ability of natural compounds to enhance the effect of commercial drugs is an appealing strategy to overcome resistance problems. koreamed.org
By systematically pursuing these research avenues, the scientific community can fully characterize the therapeutic potential of this compound, paving the way for its possible development as a novel therapeutic agent, either alone or as part of a combination regimen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
